molecular formula C12H19NO3S B014690 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate CAS No. 81239-45-4

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate

Cat. No. B014690
CAS RN: 81239-45-4
M. Wt: 257.35 g/mol
InChI Key: MEJASPJNLSQOAG-UHFFFAOYSA-N
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Description

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is a compound with the molecular formula C12H19NO3S . It is also known by other names such as NDSB-256 and 3-(Benzyldimethylammonio)propane-1-sulfonate . The compound has a molecular weight of 257.35 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 . The compound has a complexity of 300 and a topological polar surface area of 65.6 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.35 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its relative lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are both 257.10856464 g/mol .

Scientific Research Applications

Surfactant Research

BDAPS is utilized in surfactant research due to its amphipathic structure, which allows it to adsorb on surfaces and form micelles. This property is essential in various industries, including petroleum production, personal care, pharmaceuticals, and food industries . The compound’s ability to lower the critical micelle concentration (CMC) compared to conventional surfactants makes it valuable for studying surface parameters and biological activity.

Corrosion Inhibition

In the field of corrosion science, BDAPS derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their efficiency is influenced by hydrophobicity and temperature, with longer hydrophobic chains increasing efficacy due to better adsorption on the metal surface . These properties are crucial for protecting industrial materials from corrosive environments.

Antimicrobial Activity

The antimicrobial activity of BDAPS is significant in the development of new cationic surfactants with amide groups. Studies have shown that these surfactants exhibit good activity against bacteria, yeast, and fungi, making them potential candidates for use in disinfectants and antimicrobial agents .

Thermodynamic Studies

BDAPS is used in thermodynamic studies to understand the adsorption and micellization processes of surfactants. By analyzing surface tension measurements and thermodynamic parameters, researchers can gain insights into the factors affecting these processes, such as temperature and hydrophobic chain length .

Mechanism of Action

Target of Action

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.

Mode of Action

As a non-detergent sulfobetaine, NDSB-256 acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .

Pharmacokinetics

As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.

Result of Action

The primary result of NDSB-256’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .

Action Environment

The action of NDSB-256 is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, NDSB-256 retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.

properties

IUPAC Name

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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